

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl chloride

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)nicotinoyl chloride

Cat. No.: B1303341

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This technical guide provides a comprehensive overview of **6-(Trifluoromethyl)nicotinoyl chloride**, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, experimental protocols for its synthesis and characterization, and its applications in medicinal chemistry.

Core Compound Properties

6-(Trifluoromethyl)nicotinoyl chloride is a halogenated pyridine derivative recognized for its utility as a building block in the synthesis of more complex molecules. The presence of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of the resulting compounds, often enhancing their biological activity and metabolic stability.

Quantitative Data Summary

The fundamental physicochemical properties of **6-(Trifluoromethyl)nicotinoyl chloride** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	209.55 g/mol	[1][2]
Molecular Formula	C ₇ H ₃ ClF ₃ NO	[1][3]
CAS Number	358780-13-9	[1][3]
Density	1.438 g/mL at 25 °C	[4]
Boiling Point	54 °C at 2 mm Hg	[4]
Synonyms	6-(Trifluoromethyl)pyridine-3-carbonyl chloride, 6-(Trifluoromethyl)nicotinyl chloride	[1][2]

Synthesis and Characterization

The primary route to **6-(Trifluoromethyl)nicotinoyl chloride** involves the conversion of its corresponding carboxylic acid, 6-(Trifluoromethyl)nicotinic acid, using a chlorinating agent. This section outlines a representative experimental protocol for its synthesis, purification, and analytical characterization.

Experimental Protocol: Synthesis

The synthesis of **6-(Trifluoromethyl)nicotinoyl chloride** is typically achieved by reacting 6-(Trifluoromethyl)nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] The use of oxalyl chloride is often preferred for its milder reaction conditions and cleaner byproducts (CO and CO₂).

Materials:

- 6-(Trifluoromethyl)nicotinic acid
- Oxalyl chloride or Thionyl chloride
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[6]
- N,N-Dimethylformamide (DMF) (catalytic amount)

- Nitrogen or Argon gas for inert atmosphere
- Round-bottom flask, reflux condenser, magnetic stirrer, and dropping funnel

Procedure:

- In a dry, inert atmosphere, a round-bottom flask is charged with 6-(Trifluoromethyl)nicotinic acid (1 equivalent).
- Anhydrous solvent (e.g., DCM or THF) is added to dissolve or suspend the acid.^[6]
- A catalytic amount of DMF is added to the mixture.
- The mixture is cooled in an ice bath, and the chlorinating agent (e.g., oxalyl chloride, ~1.2 equivalents) is added dropwise via a dropping funnel over 20-30 minutes.^[6]
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours, or until the evolution of gas ceases.^[6]
- The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting material.
- Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure (in vacuo) to yield the crude **6-(Trifluoromethyl)nicotinoyl chloride**.^{[1][3]}

Experimental Protocol: Purification and Characterization

The crude product is often used directly in subsequent reactions due to its reactivity. However, if a high degree of purity is required, purification can be performed.

Purification:

- Distillation: The product can be purified by vacuum distillation, given its boiling point of 54 °C at 2 mm Hg.^[4]
- Chromatography: While less common for reactive acyl chlorides, flash chromatography on silica gel using a non-polar eluent system could be employed if necessary, though care must be taken to avoid hydrolysis on the stationary phase.

Analytical Characterization: The structure and purity of the synthesized **6-(Trifluoromethyl)nicotinoyl chloride** can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{19}F NMR are critical for confirming the presence of the trifluoromethyl group and the aromatic protons of the pyridine ring. The chemical shifts and coupling constants will be characteristic of the structure.
- Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group ($\text{C}=\text{O}$) of the acyl chloride, typically in the range of 1750-1800 cm^{-1} .
- Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound.

Applications in Research and Drug Development

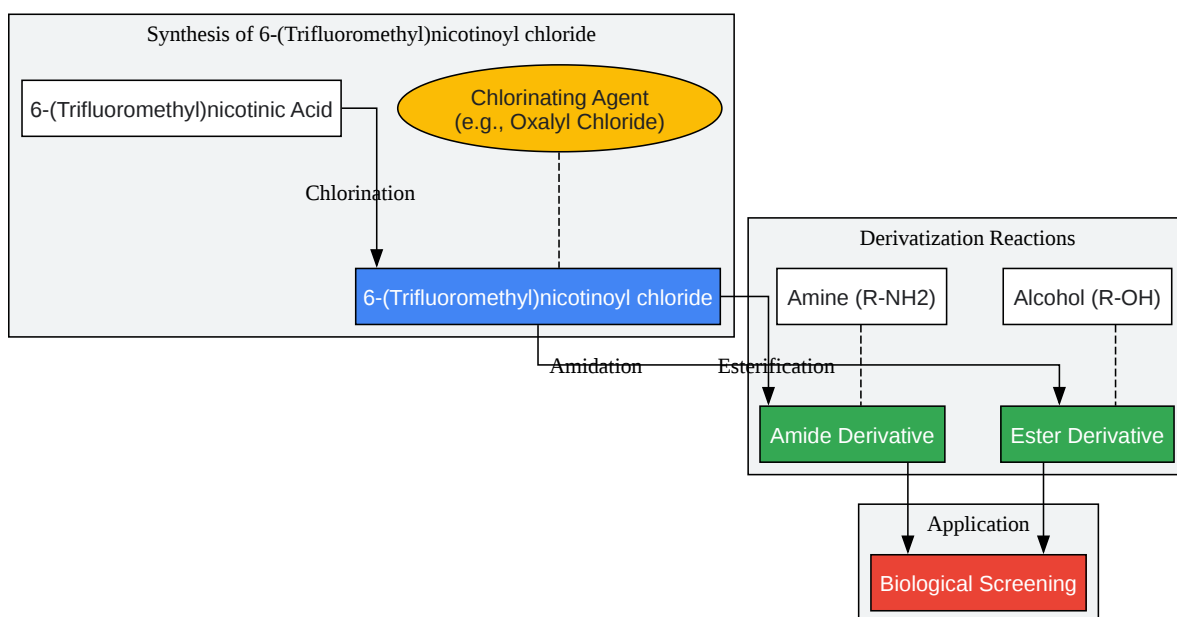
6-(Trifluoromethyl)nicotinoyl chloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties such as:

- Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, increasing the in vivo half-life of a drug.^[7]
- Lipophilicity: The CF_3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.^[7]
- Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

Derivatives of trifluoromethyl-substituted nicotinic acids are being investigated as intermediates for novel anti-infective agents and have shown potential in the treatment of various other diseases.^{[8][9]} The reactivity of the acyl chloride group allows for its facile reaction with a wide range of nucleophiles, including amines, alcohols, and phenols, to generate a diverse library of amide and ester derivatives for screening in drug discovery programs.

Visualized Synthesis and Derivatization Workflow

The following diagram illustrates the general workflow for the synthesis of **6-(Trifluoromethyl)nicotinoyl chloride** and its subsequent use in creating derivative compounds.



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Caption: Synthesis and derivatization workflow for **6-(Trifluoromethyl)nicotinoyl chloride**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303341#6-trifluoromethyl-nicotinoyl-chloride-molecular-weight]

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